molecular formula C22H20FN3O3 B11378850 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11378850
M. Wt: 393.4 g/mol
InChI Key: YBTPHPWTIRDKMT-UXBLZVDNSA-N
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Description

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of 3,4-dimethoxybenzaldehyde or related compounds.

    Attachment of the 4-fluorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Final assembly and purification: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H20FN3O3/c1-27-19-9-5-16(13-20(19)28-2)11-12-25-22-18(14-24)26-21(29-22)10-6-15-3-7-17(23)8-4-15/h3-10,13,25H,11-12H2,1-2H3/b10-6+

InChI Key

YBTPHPWTIRDKMT-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)OC

Origin of Product

United States

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